alpha-Bergamotene
Overview
Description
Alpha-Bergamotene is a type of bicyclic sesquiterpene found in various plants, particularly in their essential oils . It is one of the two structural isomers of Bergamotene, the other being beta-Bergamotene . Alpha-Bergamotene is found in the oils of carrot, bergamot, lime, citron, cottonseed, and kumquat .
Synthesis Analysis
Bergamotenes, including alpha-Bergamotene, are biosynthesized from farnesyl pyrophosphate . This process involves a variety of enzymes including exo-alpha-bergamotene synthase, (+)-endo-beta-bergamotene synthase, and (-)-endo-alpha-bergamotene synthase .Molecular Structure Analysis
The molecular formula of alpha-Bergamotene is C15H24 . The structure of alpha-Bergamotene can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
Bergamotenes, including alpha-Bergamotene, are intermediates in the biosynthesis of more complex chemical compounds . For example, beta-trans-bergamotene is a precursor in the biosynthesis of fumagillin, ovalicin, and related antibiotics .Physical And Chemical Properties Analysis
Alpha-Bergamotene has a molar mass of 204.357 g·mol−1 . More detailed physical and chemical properties of alpha-Bergamotene can be found in the Safety Data Sheet .Scientific Research Applications
Biological Activities and Applications : Alpha-Bergamotene exhibits diverse biological activities, including antioxidant, anti-inflammatory, immunosuppressive, cytotoxic, antimicrobial, antidiabetic, and insecticidal effects. It has potential applications in pharmaceuticals, nutraceuticals, cosmeceuticals, and pest management (Hassan Annaz et al., 2023).
Agricultural Defense Mechanisms : In agriculture, alpha-Bergamotene is involved in indirect defense mechanisms. Maize plants emit alpha-Bergamotene in response to herbivore attacks, attracting natural enemies to the damaged plants, suggesting its role in plant defense and pest management (T. Köllner et al., 2009).
Stress Tolerance in Plants : Studies on the wild tobacco Nicotiana attenuata show that alpha-Bergamotene might play a role in plant stress responses. However, enhanced production of alpha-Bergamotene did not significantly protect the plants from ozone, UVB, or drought stresses (E. Palmer-Young et al., 2015).
Pollination and Herbivory Dilemma : In Nicotiana attenuata, the emission of alpha-Bergamotene in flowers increases pollination success, while its presence in leaves mediates defense against herbivores. This demonstrates its dual role in attracting pollinators and deterring pests (Wenwu Zhou et al., 2017).
Chemical Composition in Plants : Alpha-Bergamotene is a significant component in the essential oils of various plants, contributing to their therapeutic and aromatic properties. Its presence in Chamaemelum fuscatum, for instance, supports the plant's traditional medicinal use due to its bioactive properties (Marcos Fernández-Cervantes et al., 2019).
Therapeutic Applications in Medicine : Research on bergapten, a component related to alpha-Bergamotene, shows potential therapeutic applications in treating skin disorders, lipid profile alterations, and other pathologies (Maria Magdalena Quetglas-Llabrés et al., 2022).
Neuropharmacological Effects : The essential oil of bergamot, containing alpha-Bergamotene, exhibits neuroprotective and anti-inflammatory effects, suggesting its potential use in treating stress-induced anxiety, mood disorders, and pain management (G. Bagetta et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h6-7,13-14H,5,8-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBFCQPIMVLNIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2CC1C2(C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864411 | |
Record name | 2,6-Dimethyl-6-(4-methyl-3-penten-1-yl)bicyclo[3.1.1]hept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Bergamotene | |
CAS RN |
17699-05-7 | |
Record name | α-Bergamotene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17699-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Bergamotene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017699057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethyl-6-(4-methyl-3-penten-1-yl)bicyclo[3.1.1]hept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethyl-6-(4-methyl-3-pentenyl)bicyclo[3.1.1]hept-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.896 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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